![molecular formula C17H19N3O2 B2894196 Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate CAS No. 132521-73-4](/img/structure/B2894196.png)
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Übersicht
Beschreibung
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in medicinal chemistry. This compound is a derivative of pyridine and piperazine, two chemical groups that are known to possess pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A novel series of compounds including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized, demonstrating potential applications in anticancer and anti-5-lipoxygenase agent development. These compounds, derived through various synthesis processes, highlight the versatile chemical framework of methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate derivatives for targeting specific biological pathways (Rahmouni et al., 2016).
Structural Characterization and Analgesic Properties
Investigations into the structural characteristics of analgesic isothiazolopyridines of the Mannich base type, including 2-[(4-phenylpiperazin-1-yl)ethyl]- and 2-[(4-methylpiperazin-1-yl)methyl]-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-ones, have elucidated the influence of molecular packing on their pharmacological profile. Such studies are essential for understanding how structural features correlate with analgesic activity, offering insights into designing more effective pain management solutions (Karczmarzyk & Malinka, 2008).
Inhibition of PKCtheta
Research into the inhibition of PKCtheta, a protein kinase implicated in various cellular processes, has identified derivatives of methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate as potent inhibitors. This work contributes to the ongoing efforts to develop targeted therapies for diseases where PKCtheta plays a critical role, showcasing the compound's utility in therapeutic interventions (Subrath et al., 2009).
Development of New Esters and Pyrazolo[3,4-d]pyrimidinones
The chemical versatility of methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate has been further demonstrated through the synthesis of new esters and pyrazolo[3,4-d]pyrimidinones hybrids. These compounds expand the chemical space of potential pharmacological agents, underscoring the importance of structural diversity in drug discovery (Mishriky & Moustafa, 2013).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor, derived from structural modifications of methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, highlights the compound's application in modulating immune responses. This research provides a foundation for the development of new therapies for allergic and inflammatory diseases, emphasizing the compound's potential in medicinal chemistry (Altenbach et al., 2008).
Wirkmechanismus
Target of Action
The primary target of Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, also known as A1, is the C1s protease . This protease is a part of the complement component C1, which also includes the pattern recognition molecule C1q and the protease C1r . The C1s protease plays a crucial role in the activation of the classical pathway (CP) of the complement system .
Mode of Action
A1 acts as a selective, competitive inhibitor of the C1s protease . It was identified through a virtual screen for small molecules that interact with the C1s substrate recognition site . Biochemical experiments have shown that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM, and it competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM .
Biochemical Pathways
The classical pathway (CP) of the complement system is the primary biochemical pathway affected by A1 . The CP is initiated via the activation of the complement component C1 . The enzymatically active C1s provides the catalytic basis for the cleavage of the downstream CP components, C4 and C2 . A1 dose-dependently inhibits CP activation by heparin-induced immune complexes, CP-driven lysis of antibody-sensitized sheep erythrocytes, CP activation in a pathway-specific ELISA, and cleavage of C2 by C1s .
Result of Action
The result of A1’s action is the inhibition of the classical pathway of the complement system . This leads to a reduction in the activation of the complement system, which can be beneficial in diseases driven by complement activation .
Eigenschaften
IUPAC Name |
methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-17(21)14-7-8-16(18-13-14)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCMRXOAHWOQIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331402 | |
Record name | methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
CAS RN |
132521-73-4 | |
Record name | methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.